REACTION_CXSMILES
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[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH:6]([CH3:14])[CH:7]2OC.C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>>[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][C:6]([CH3:14])=[CH:7]2
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was refluxed with Dean-Stark trap within 12 min
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Duration
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12 min
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Type
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WASH
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Details
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The Silica Gel layer was additionally washed by 500 ml of toluene
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Type
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WASH
|
Details
|
The combined elute
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Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography on short column with Silica Gel 60 (40-63 um, d 90 mm, l 80 mm; eluent: hexanes)
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Name
|
|
Type
|
|
Smiles
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BrCC=1C=CC=C2C=C(CC12)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |